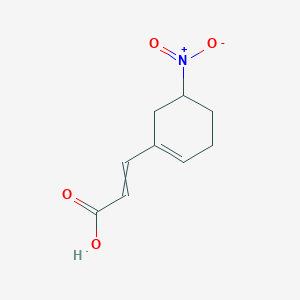
3-(5-Nitro-cyclohex-1-enyl)-acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Nitro-cyclohex-1-enyl)-acrylic acid is an organic compound characterized by the presence of a nitro group attached to a cyclohexene ring, which is further conjugated with a propenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Nitro-cyclohex-1-enyl)-acrylic acid typically involves the nitration of cyclohexene derivatives followed by the introduction of the propenoic acid group. One common method includes the following steps:
Nitration: Cyclohexene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Aldol Condensation: The nitrated cyclohexene undergoes aldol condensation with acrolein in the presence of a base to form the desired product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and aldol condensation to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form various derivatives, such as amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Amines: Formed through reduction of the nitro group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
Synthesis and Derivatives
The synthesis of 3-(5-nitro-cyclohex-1-enyl)-acrylic acid has been documented using various methods, including the oxidation of oximes. The process typically involves the conversion of corresponding oxime derivatives into nitro-substituted compounds via specific oxidation techniques . These synthetic pathways are crucial for producing derivatives that can be used in further chemical reactions.
Applications in Organic Synthesis
- Vinylogous Pronucleophile :
-
Functionalization Potential :
- The ability to transform the nitro group into other functional groups allows for the creation of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals. For example, its transformation into carboxylic acid derivatives expands its utility in creating biologically active compounds .
Medicinal Chemistry Applications
This compound and its derivatives have shown potential in medicinal chemistry due to their structural characteristics that allow for modifications leading to bioactive compounds. Notably, compounds with similar structures have been investigated for their effects on thrombin receptors, which play a significant role in thrombotic and inflammatory disorders .
Case Study 1: Allylic Alkylation
A study demonstrated the use of this compound in allylic alkylation reactions. The reaction was optimized using various catalysts, leading to high yields and excellent enantiocontrol. This highlights the compound's effectiveness as a building block in synthesizing complex organic molecules .
Case Study 2: Thrombin Receptor Antagonists
Research has indicated that derivatives of this compound may serve as thrombin receptor antagonists. These compounds could potentially be developed into therapeutic agents for treating thrombotic disorders, showcasing their relevance in drug discovery .
作用機序
The mechanism of action of 3-(5-Nitro-cyclohex-1-enyl)-acrylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
3-(5-Nitro-cyclohex-1-enyl)-acrylic acid: Unique due to the presence of both a nitro group and a propenoic acid moiety.
Cyclohexene derivatives: Similar in structure but lack the nitro group or propenoic acid moiety.
Nitroalkenes: Contain nitro groups but differ in the rest of the structure.
特性
分子式 |
C9H11NO4 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC名 |
3-(5-nitrocyclohexen-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H11NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h2,4-5,8H,1,3,6H2,(H,11,12) |
InChIキー |
PEYXGOWSKLZBEO-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC(=C1)C=CC(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














